7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine is a heterocyclic compound with a unique structure that combines elements of pyridine and pyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine typically involves the hydrogenation of intermediate compounds. For instance, one method involves dissolving an intermediate in methanol, degassing the solution with nitrogen, and adding palladium on activated carbon. The mixture is then hydrogenated under an atmosphere of hydrogen at room temperature for 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 5H,7H,8H-pyrano[4,3-b]pyridin-3-amine
- 5H-Pyrano[4,3-d]pyrimidin-2-amine, 4-chloro-7,8-dihydro-
Comparison: Compared to similar compounds, 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of pyridine and pyran rings provides a versatile scaffold for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C8H10N2O |
---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-2-1-6-5-11-4-3-7(6)10-8/h1-2H,3-5H2,(H2,9,10) |
InChI-Schlüssel |
YWAXLBNHNWUAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1N=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.